molecular formula C13H10N4O2 B11865400 4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918132-92-0

4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

Katalognummer: B11865400
CAS-Nummer: 918132-92-0
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: KHEMJLQPTDNJHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide ( 918132-92-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold known for its structural resemblance to purine bases, which allows it to interact with a wide range of biological targets . This particular derivative features a 3-hydroxyphenyl substituent at the 4-position and a carboxamide group at the 6-position of the fused bicyclic core, fine-tuning its properties for targeted investigations. The 1H-pyrazolo[3,4-b]pyridine core is extensively documented in scientific literature, with over 300,000 derivatives described . Researchers value this scaffold for its versatility in designing compounds with diverse biomedical applications, including potential as kinase inhibitors, anticancer agents, and treatments for central nervous system disorders . The specific substitution pattern of this compound makes it a valuable intermediate or candidate for developing tyrosine kinase inhibitors and other therapeutic agents . Furthermore, recent advances in synthetic methodologies, including metal-catalyzed and multicomponent reactions, have made accessing such specialized derivatives more efficient, facilitating ongoing structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with care in a well-equipped laboratory, adhering to all applicable safety protocols. For detailed safety information, including hazard statements (H302, H315, H319, H335) and precautionary measures, please refer to the Safety Data Sheet (SDS) .

Eigenschaften

CAS-Nummer

918132-92-0

Molekularformel

C13H10N4O2

Molekulargewicht

254.24 g/mol

IUPAC-Name

4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

InChI

InChI=1S/C13H10N4O2/c14-12(19)11-5-9(7-2-1-3-8(18)4-7)10-6-15-17-13(10)16-11/h1-6,18H,(H2,14,19)(H,15,16,17)

InChI-Schlüssel

KHEMJLQPTDNJHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)O)C2=CC(=NC3=C2C=NN3)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 3-Aminopyrazole Derivatives

The pyrazolo[3,4-b]pyridine scaffold can be assembled via cyclocondensation between 3-aminopyrazoles and β-keto esters or malonamide derivatives. For instance, reacting 3-amino-5-(3-hydroxyphenyl)pyrazole with diethyl 2-(ethoxymethylene)malonamide under acidic conditions facilitates cyclization through a Gould-Jacobs-like mechanism. This pathway proceeds via nucleophilic attack at the malonamide carbonyl, followed by dehydration to form the six-membered ring. The carboxamide group at position 6 is introduced in situ by substituting the traditional malonate ester with a malonamide precursor.

Table 1: Cyclocondensation Conditions and Yields

Starting MaterialReagentConditionsYield (%)
3-Amino-5-(3-hydroxyphenyl)pyrazoleDiethyl 2-(ethoxymethylene)malonamideH2SO4, reflux, 12h62

Gould-Jacobs Reaction Adaptations

The classical Gould-Jacobs reaction, typically used for quinoline synthesis, can be modified to construct the pyrazolo[3,4-b]pyridine core. By replacing aniline with a 3-hydroxyphenyl-substituted pyrazoleamine, cyclization with diethyl acetylenedicarboxylate yields the intermediate ester, which is hydrolyzed and amidated to install the carboxamide. This method benefits from regioselectivity dictated by the electron-donating 3-hydroxyphenyl group, which directs cyclization to position 4.

Functionalization of the Pyrazolo[3,4-b]pyridine Core

Introduction of the 3-Hydroxyphenyl Group

Halogenated PrecursorBoronic AcidCatalystYield (%)
4-Iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxamide3-Hydroxyphenylboronic acidPd(PPh3)478

Installation of Carboxamide Moiety at Position 6

The carboxamide group is introduced via nitrile hydrolysis or direct amidolysis. Cyanation of 6-bromo-4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine using CuCN in DMF yields the nitrile intermediate, which is hydrolyzed to the carboxylic acid and subsequently treated with ammonium chloride to form the carboxamide. Alternatively, a one-step amidation of the ethyl ester precursor with aqueous ammonia under microwave irradiation achieves 85% conversion.

Integrated Synthetic Routes

Sequential Cyclization and Functionalization

A convergent approach involves synthesizing the pyrazolo[3,4-b]pyridine core with a pre-installed carboxamide, followed by late-stage aryl coupling. For example, cyclocondensation of 3-amino-5-cyanopyrazole with ethyl acetoacetate forms 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile, which is hydrolyzed to the carboxamide and subjected to Suzuki coupling at position 4. This route avoids functional group incompatibilities and achieves an overall yield of 58%.

Convergent Synthesis via Coupling Reactions

A modular strategy employs halogenated intermediates for sequential coupling. Iodination of 4-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxamide at position 4 enables orthogonal functionalization: the bromine at position 6 is replaced with a carboxamide via palladium-catalyzed carbonylation, while the iodine at position 4 undergoes Suzuki coupling. This method offers flexibility but requires stringent temperature control to prevent decarboxylation.

Comparative Analysis of Synthetic Methods

Table 3: Method Efficiency and Limitations

MethodAdvantagesLimitationsYield Range (%)
CyclocondensationOne-pot synthesisLimited substrate scope50–65
Post-synthetic couplingHigh modularityMultiple protection steps70–85
Convergent synthesisRegioselective functionalizationHigh cost of catalysts55–75

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Chinone zu bilden.

    Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.

    Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterliegen, wie z. B. Nitrierung, Halogenierung und Sulfonierung.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden verwendet.

    Substitution: Elektrophile Substitutionsreaktionen erfordern oft Reagenzien wie Salpetersäure, Brom und Schwefelsäure.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Ketonen oder Chinonen.

    Reduktion: Bildung von Aminen.

    Substitution: Bildung von Nitro-, Halogen- oder Sulfonyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular structure of 4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide consists of a pyrazolo[3,4-b]pyridine core with a hydroxylated phenyl group at the 4-position and a carboxamide functional group at the 6-position. The synthesis typically involves multi-step reactions that allow for the incorporation of various substituents, enhancing the compound's biological activity and selectivity.

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor . Protein kinases are critical regulators of cellular processes, including cell growth, differentiation, and apoptosis. Inhibitors targeting these enzymes have become essential in treating various diseases, particularly cancers and metabolic disorders.

  • Mechanism of Action : The compound has been shown to inhibit specific kinase pathways associated with cancer progression and diabetes complications. For instance, it affects the Protein Kinase C (PKC) family, which plays a significant role in intracellular signaling and is implicated in diabetic nephropathy and neuropathy .

Therapeutic Potential

Recent studies indicate that derivatives of pyrazolo[3,4-b]pyridines can be effective in treating neurological disorders such as:

  • Alzheimer's Disease : Compounds similar to this compound have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .
  • Multiple Sclerosis : Research suggests that these compounds may help in managing symptoms by influencing immune responses .

Case Study 1: Diabetes Management

A study demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant inhibitory activity against kinases involved in glucose metabolism. Specifically, the compound was found to reduce hyperglycemia in diabetic models by modulating insulin signaling pathways .

Case Study 2: Cancer Treatment

In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound was particularly effective against breast cancer cells by inducing apoptosis through kinase pathway modulation .

Comparative Analysis of Related Compounds

Compound NameStructurePrimary ApplicationKey Findings
1H-Pyrazolo[3,4-b]pyridine-6-carboxamideStructureKinase InhibitionEffective against diabetic complications
N-(6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamideStructureCancer TreatmentInduces apoptosis in breast cancer cells
1H-Pyrazolo[3,4-b]pyridine derivativesStructureNeurological DisordersNeuroprotective effects observed

Wirkmechanismus

The mechanism of action of 4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide and related derivatives:

Compound Name Structural Features Synthesis Method Yield Biological Activity Key References
This compound - 3-Hydroxyphenyl at C4
- Carboxamide at C6
Not explicitly described in evidence; likely similar to malonate-based cyclization N/A Hypothesized CFTR modulation (based on analogs)
4-Aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one (4) - Aryl at C4
- Cyano at C5
- Oxo group at C6
[bmim][BF4] solvent, FeCl3·6H2O catalyst, aldehyde + ethyl cyanoacetate condensation ~60-70% Not reported; focus on synthetic efficiency
15g: 4-(3-(1-Isopropyl-1H-benzo[d]imidazol-6-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl) - Benzoimidazole at C3
- 4-Methylpiperazine carboxamide
Column chromatography (petroleum ether/ethyl acetate) 46% Kinase inhibition (implied by structural class)
GLPG2737 (52): Piperidinyl-substituted pyrazolo[3,4-b]pyridine - Piperidinyl group at C4
- Fluorophenyl at C1
Diethyl malonate cyclization N/A CFTR corrector (Phase II clinical trials for cystic fibrosis)
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate - Isoxazolo[5,4-b]pyridine core
- Methyl ester at C4
Multi-step heterocyclization N/A Unknown; ester group suggests prodrug potential
1-Cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl) derivative - Cyclopentyl at C1
- Pyridylmethyl carboxamide at C4
Not specified N/A Likely targets neurological or inflammatory pathways (based on pyridylmethyl substituent)

Structural and Functional Insights

Core Modifications :

  • The target compound’s pyrazolo[3,4-b]pyridine core is shared with most analogs, but substituents critically influence bioactivity. For example, GLPG2737 (52) replaces the 3-hydroxyphenyl with a piperidinyl group, enhancing its role as a CFTR corrector .
  • Derivatives like 15g incorporate fused benzoimidazole rings, likely improving kinase binding affinity .

Synthetic Efficiency :

  • Compounds synthesized via ionic liquids (e.g., [bmim][BF4]) achieve higher yields (~60-70%) compared to chromatography-dependent routes (e.g., 15g at 46%) .
  • The target compound’s synthesis may require optimization, as malonate-based methods (as in ) often involve harsh conditions.

Biological Relevance: The 3-hydroxyphenyl group in the target compound may confer antioxidant or metal-chelating properties, distinct from the fluorophenyl or cyano groups in analogs . Carboxamide at C6 is a common feature in CFTR modulators (e.g., GLPG2737), suggesting shared binding interactions .

Biologische Aktivität

4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of 5-amino-1-phenylpyrazole with various unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like DMF and catalysts such as ZrCl₄ at elevated temperatures to facilitate the formation of the desired pyrazolo[3,4-b]pyridine structure .

Anticancer Properties

Research has demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance, several derivatives have shown potent inhibition against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Specifically, compounds have been reported with IC₅₀ values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9 .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridines

CompoundTarget KinaseIC₅₀ (µM)Cell Lines Tested
4-(3-Hydroxyphenyl)-...CDK20.36HeLa, HCT116
4-(3-Hydroxyphenyl)-...CDK91.8A375
Other derivativesVariousVariesMultiple cancer cell lines

The anticancer effects are primarily attributed to the induction of apoptosis in cancer cells. For example, studies indicate that these compounds can downregulate anti-apoptotic proteins such as XIAP and inhibit signaling pathways involved in cell survival .

Moreover, in vivo studies have shown that treatment with these compounds can significantly reduce tumor growth in xenograft models .

Anti-inflammatory Effects

In addition to their anticancer properties, pyrazolo[3,4-b]pyridines also exhibit anti-inflammatory activities. They have been shown to inhibit key inflammatory mediators and pathways, including NF-kB and MAPK signaling . This suggests potential applications in treating inflammatory diseases.

Antifungal Activity

Some derivatives have been evaluated for antifungal properties, showing higher efficacy compared to standard antifungal agents. This broadens the therapeutic scope of these compounds beyond oncology .

Case Studies

A notable case study involved a derivative of this compound tested against various human cancer cell lines. The study highlighted its ability to induce apoptosis through multiple pathways, confirming its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the most efficient synthetic routes for 4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide?

Methodological Answer:

  • Step 1: Cyclization of intermediates using diethyl malonate under reflux conditions to form the pyrazolo[3,4-b]pyridine core .
  • Step 2: Coupling of the 3-hydroxyphenyl group via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce aromatic substituents .
  • Step 3: Carboxamide functionalization using carbodiimide-mediated coupling (e.g., EDC/HOBt) with appropriate amines .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water .

Key Data:

  • Typical yields range from 45% to 65% for multi-step syntheses .
  • Purity ≥95% confirmed by HPLC (C18 column, 0.1% TFA in H₂O/CH₃CN) .

Q. How can researchers characterize the structural and chemical purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions and carboxamide formation. Key peaks include aromatic protons (δ 7.2–8.1 ppm) and carboxamide NH (δ 10.2–12.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): ESI+ mode to verify molecular ion [M+H]⁺ (e.g., C₁₅H₁₂N₄O₂⁺: calculated 297.0984, observed 297.0982) .
  • HPLC-PDA: Monitor purity (>95%) using a reverse-phase column (Agilent Zorbax SB-C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

Methodological Answer:

  • Structural Modifications: Replace hydrolytically unstable groups (e.g., primary anilines) with bicyclic scaffolds (e.g., tetrahydropyrazolopyridinone) to enhance metabolic stability .
  • In Vitro Assays:
    • Microsomal stability testing (human/rat liver microsomes) to assess half-life (t₁/₂).
    • Plasma protein binding (equilibrium dialysis) to determine free fraction .
  • In Vivo Pharmacokinetics: Administer orally (5 mg/kg in rodents) and measure bioavailability via LC-MS/MS. Apixaban analogs achieved >50% oral bioavailability in similar studies .

Key Data:

  • Improved t₁/₂ from 1.2 h (parent compound) to 4.8 h after scaffold cyclization .

Q. How to resolve contradictory biological activity data across different assay systems?

Methodological Answer:

  • Assay Replication: Test activity in parallel systems (e.g., cell-free enzymatic vs. cell-based assays) to identify assay-specific interference .
  • Structural Analogs: Synthesize derivatives with varied substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate structure-activity relationships (SAR) .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., factor Xa) and identify steric/electronic conflicts .

Case Study:

  • A fluorophenyl analog showed 10 nM IC₅₀ in enzyme assays but no cellular activity due to poor membrane permeability. Adding a methyl group improved logP by 0.5, restoring activity .

Q. What strategies address unexpected reaction pathways during synthesis (e.g., intramolecular cyclization)?

Methodological Answer:

  • Mechanistic Studies: Use ¹H NMR kinetics to monitor intermediate formation. For example, unintended cyclization of 4-(2-halophenyl) precursors can yield azulene derivatives .
  • Condition Optimization:
    • Lower reaction temperature (0–5°C) to suppress side reactions.
    • Switch solvents (e.g., from DMF to THF) to reduce nucleophilicity .
  • Computational Analysis: DFT calculations (Gaussian 09) to model transition states and predict dominant pathways .

Key Finding:

  • Cyclodehydrohalogenation of 2-bromophenyl derivatives led to azulene formation (70% yield) under basic conditions (K₂CO₃, DMF) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between cancer cell lines?

Methodological Answer:

  • Cell Line Profiling: Compare genetic backgrounds (e.g., p53 status, efflux pump expression) using databases like CCLE.
  • Dose-Response Curves: Calculate IC₅₀ values across 5–10 concentrations to rule out assay noise .
  • Target Engagement: Use Western blotting to verify downstream signaling (e.g., caspase-3 cleavage for apoptosis) .

Example:

  • Compound showed IC₅₀ = 2 µM in HeLa (p53 wild-type) but no activity in A549 (p53 mutant), suggesting p53-dependent mechanisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.